molecular formula C7H7BrClN B8795866 3-Bromo-6-chloro-2-methylaniline

3-Bromo-6-chloro-2-methylaniline

Cat. No. B8795866
M. Wt: 220.49 g/mol
InChI Key: DYSKZMWZNSCOHC-UHFFFAOYSA-N
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Patent
US09018414B2

Procedure details

At RT, 8.61 g (64.5 mmol) of N-chlorosuccinimide were added to a solution of 12.0 g (64.5 mmol) of 3-bromo-2-methylaniline in 150 ml of acetonitrile. The reaction mixture was stirred at 60° C. for 7 h and, after cooling, concentrated under reduced pressure. The residue was taken up in dichloromethane, and the mixture was washed successively with sat. sodium bicarbonate solution and sat. sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. The crude product gave, after chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 40:1 to 20:1), 3.78 g of the target product (26.6% of theory).
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[Br:9][C:10]1[C:11]([CH3:17])=[C:12]([CH:14]=[CH:15][CH:16]=1)[NH2:13]>C(#N)C>[Br:9][C:10]1[C:11]([CH3:17])=[C:12]([C:14]([Cl:1])=[CH:15][CH:16]=1)[NH2:13]

Inputs

Step One
Name
Quantity
8.61 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the mixture was washed successively with sat. sodium bicarbonate solution and sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C(=C(N)C(=CC1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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